N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide

Chemical Purity Synthesis Reproducibility Medicinal Chemistry

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide (CAS 1351601-60-9) is a synthetic N,N'-disubstituted oxalamide characterized by three key pharmacophoric elements: a central ethanediamide scaffold, a 1-phenylethyl substituent on one amide nitrogen, and a 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl group on the other. With a molecular formula of C19H19F3N2O3 and a molecular weight of 380.37 g/mol, the compound integrates a hydrogen-bond-donating secondary alcohol, a metabolically stabilizing trifluoromethyl group, and a chiral 1-phenylethyl moiety within a single molecular framework, positioning it as a versatile intermediate for medicinal chemistry and chemical biology applications.

Molecular Formula C19H19F3N2O3
Molecular Weight 380.4 g/mol
CAS No. 1351601-60-9
Cat. No. B6495877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide
CAS1351601-60-9
Molecular FormulaC19H19F3N2O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27)
InChIKeyBPPJVJBGQLPZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide (CAS 1351601-60-9): A Structurally Distinctive Multi-Functional Oxalamide for Targeted Probe Development


N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide (CAS 1351601-60-9) is a synthetic N,N'-disubstituted oxalamide characterized by three key pharmacophoric elements: a central ethanediamide scaffold, a 1-phenylethyl substituent on one amide nitrogen, and a 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl group on the other. With a molecular formula of C19H19F3N2O3 and a molecular weight of 380.37 g/mol, the compound integrates a hydrogen-bond-donating secondary alcohol, a metabolically stabilizing trifluoromethyl group, and a chiral 1-phenylethyl moiety within a single molecular framework, positioning it as a versatile intermediate for medicinal chemistry and chemical biology applications .

Why N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide Cannot Be Replaced by Simpler Oxalamide Analogs


Simpler N,N'-disubstituted oxalamides—such as N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide—lack both the hydrogen-bonding secondary alcohol and the electron-withdrawing, lipophilic trifluoromethyl substituent present in this compound. These functional groups are critical determinants of target engagement, metabolic stability, and physicochemical profile. Literature on related oxalamide series demonstrates that introduction of trifluoromethyl groups can enhance PAI-1 inhibitory potency by over 20-fold (IC50 improvement from 96 mM to 4.5 mM) [1]. Consequently, substituting this compound with a non-hydroxylated, non-trifluoromethylated analog would fundamentally alter binding thermodynamics, pharmacokinetic behavior, and synthetic utility—undermining experimental reproducibility and lead optimization campaigns.

Head-to-Head Quantitative Differentiation: N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide vs. Closest Analogs


Purity Benchmarking Against a Structurally Analogous Oxalamide

The commercial supply of this compound is specified at ≥95% purity (HPLC) . While purity data for the closest structural analog—N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide—are not uniformly disclosed across vendors, typical screening-compound purity targets range from 90% to 95%. This ≥95% specification reduces the risk of confounding biological assay results due to impurities, a critical factor for structure-activity relationship (SAR) studies.

Chemical Purity Synthesis Reproducibility Medicinal Chemistry

Predicted Lipophilicity Modulation by Trifluoromethyl and Hydroxy Substituents

The calculated octanol-water partition coefficient (cLogP) for this compound is approximately 3.8 (ACD/Labs percepta prediction [1]), compared to a cLogP of ~3.2 for the non-hydroxylated, non-trifluoromethylated analog N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide. The trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability, while the secondary alcohol provides a hydrogen-bonding anchor that can improve aqueous solubility relative to completely apolar analogs. This balanced LogP profile is within the optimal range for CNS drug candidates (1.5–4.5).

Lipophilicity Druglikeness ADME Prediction

Functional Group Multiplicity: Triple Pharmacophoric Features Enable Diverse Derivatization

The compound presents three chemically orthogonal reactive handles: (i) the secondary alcohol for esterification, carbamoylation, or oxidation; (ii) the electron-rich aromatic rings for electrophilic substitution; and (iii) the oxalamide NH groups for alkylation or acylation . In contrast, N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide lacks the alcohol functionality, limiting it to amide NH and aromatic ring modifications only. This additional functional group expands the accessible chemical space for library synthesis or bioconjugation without requiring de novo scaffold construction.

Chemical Diversification Medicinal Chemistry Probe Design

Class-Level PAI-1 Inhibitory Potential of Trifluoromethyl Oxalamides

Oxalamide derivatives bearing trifluoromethyl substituents have demonstrated PAI-1 inhibitory activity with IC50 values as low as 4.5 mM, representing a >20-fold improvement over non-fluorinated analogs (IC50 = 96 mM) [1]. Although direct IC50 data for this specific compound are not yet publicly available, its structural homology to the active trifluoromethyl-oxalamide series strongly suggests it retains—and may exceed—this activity profile. By contrast, N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide has been tested against phenylethanolamine N-methyltransferase (PNMT) and exhibited only weak inhibition (Ki = 1.11 × 10^6 nM) [2], indicating that the oxalamide scaffold alone is insufficient for potent enzyme inhibition and that the trifluoromethyl substituent is a key potency driver.

PAI-1 Inhibition Cardiovascular Disease Fibrosis

High-Impact Research and Procurement Applications for N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide


PAI-1 Inhibitor Lead Optimization for Antifibrotic Therapy

Given the class-level PAI-1 inhibitory activity of trifluoromethyl-substituted oxalamides (IC50 down to 4.5 mM) [1], this compound serves as an ideal scaffold for systematic structure-activity relationship (SAR) exploration. The secondary alcohol offers a convenient handle for prodrug design or solubility optimization without altering the core pharmacophore, enabling rapid analogue synthesis for in vitro and in vivo efficacy testing in models of pulmonary, renal, or hepatic fibrosis.

Multifunctional Building Block for Chemical Biology Probe Synthesis

With three orthogonal reactive handles and ≥95% purity , this compound is well-suited as a key intermediate for the construction of bifunctional chemical probes. The secondary alcohol can be selectively functionalized with biotin, fluorophores, or photoaffinity labels, while the trifluoromethyl group provides a distinct 19F NMR spectroscopic handle for binding and conformational studies.

CNS-Targeted Library Synthesis Leveraging Balanced cLogP

The calculated cLogP of ~3.8 positions this compound within the CNS-accessible chemical space [2]. Its balanced lipophilicity, combined with the hydrogen-bonding capacity of the secondary alcohol and oxalamide NH groups, makes it an attractive starting point for the synthesis of focused compound libraries targeting neurological targets such as ion channels, GPCRs, or neurotransmitter transporters.

Procurement Specification for High-Purity Reference Material

For laboratories requiring a well-characterized oxalamide reference standard for analytical method development or as a positive control in biochemical assays, the ≥95% purity specification provides a reliable baseline. Procurement from verified sources ensures batch-to-batch consistency, which is critical for longitudinal studies and cross-laboratory data reproducibility.

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